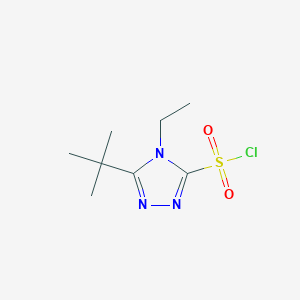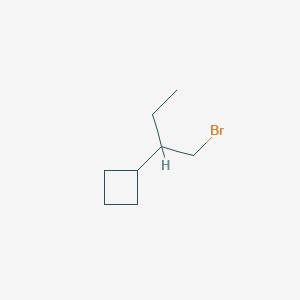![molecular formula C10H19N3O B13191260 N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspiro octane ring system. The presence of the spirocyclic structure imparts unique physicochemical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide typically involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of a phase transfer catalyst such as tetrabutylammonium bromide . The reaction is carried out in a suitable solvent, such as dry acetone, under controlled temperature conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Aplicaciones Científicas De Investigación
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrazine Derivatives: Compounds with a pyrazine ring structure, such as pyrazinamide and its analogs.
Uniqueness
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The presence of the spirocyclic ring system enhances the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
N-propan-2-yl-2,7-diazaspiro[3.4]octane-2-carboxamide |
InChI |
InChI=1S/C10H19N3O/c1-8(2)12-9(14)13-6-10(7-13)3-4-11-5-10/h8,11H,3-7H2,1-2H3,(H,12,14) |
Clave InChI |
YZEFHSKMLXEPIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N1CC2(C1)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)

![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)








![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)


